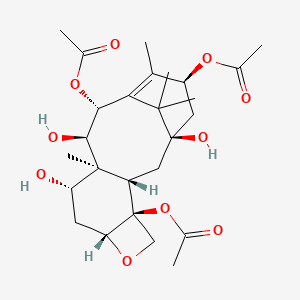

9-Dihydro-13-acetyl baccatin III

Description

9-Dihydro-13-acetyl baccatin III (13-acetyl-9-dihydrobaccatin III) is a taxane derivative structurally related to baccatin III, a critical precursor in the biosynthesis of paclitaxel (Taxol), a potent anticancer drug . This compound features two key modifications:

- 9,10-Dihydro structure: Saturation of the 9,10 double bond, a common structural variation in taxanes that influences metabolic stability and reactivity.

While its exact biosynthetic role remains unclear, this compound is hypothesized to arise from post-translational modifications of baccatin III or intermediate taxanes like 10-deacetylbaccatin III (10-DAB). It has been identified in Taxus species via advanced analytical methods such as UPLC-ESI-MS, alongside other hydroxylated taxoids .

Properties

Molecular Formula |

C26H38O10 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

[(1R,3S,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate |

InChI |

InChI=1S/C26H38O10/c1-12-16(34-13(2)27)9-25(32)10-17-24(7,18(30)8-19-26(17,11-33-19)36-15(4)29)22(31)21(35-14(3)28)20(12)23(25,5)6/h16-19,21-22,30-32H,8-11H2,1-7H3/t16-,17-,18-,19+,21+,22-,24-,25-,26+/m0/s1 |

InChI Key |

HZONGTIGNCOSIU-OCOKNRCZSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3C[C@](C2(C)C)(C[C@@H]1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3CC(C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Research

Mechanism of Action:

9-Dihydro-13-acetyl baccatin III exhibits potent anticancer properties by interfering with microtubule dynamics during cell division. It binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to cell cycle arrest in cancer cells. This mechanism is crucial for its potential use in cancer therapies, particularly against various leukemia cell lines such as P388.

Case Studies:

- A study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines, demonstrating a significant reduction in cell viability when treated with this compound compared to untreated controls.

- Research has also focused on optimizing synthetic pathways for producing novel taxane derivatives that enhance pharmacological properties, thus expanding its potential applications in targeted cancer therapy.

Synthetic Chemistry

Synthesis Pathways:

The synthesis of this compound can be achieved through various methods, including:

- Acid Catalyzed Rearrangement: This method allows for the rearrangement and acyl migration necessary for effective synthesis .

- Conversion Techniques: It can be converted into 10-deacetyl baccatin III and other analogues through selective protection and oxidation methods, yielding high overall efficiencies (up to 95% isolated yield) in subsequent reactions .

Applications in Organic Chemistry:

The compound serves as an essential intermediate for synthesizing other taxanes. Its transformation into 10-deacetyl baccatin III is particularly noteworthy as it provides a pathway to produce paclitaxel and docetaxel efficiently, which are critical in cancer treatment protocols .

Pharmacological Development

Drug Formulation:

Research indicates that this compound can be utilized in developing new formulations of existing drugs or novel therapeutic agents. Its structural similarities with other taxanes make it a valuable candidate for enhancing drug efficacy and reducing side effects associated with traditional taxane therapies .

Emerging Health Benefits:

Recent studies have explored additional health benefits associated with taxane derivatives, including anti-inflammatory and anti-proliferative effects beyond their primary use as chemotherapeutic agents. This broadens the scope of research into potential applications in treating various diseases beyond cancer .

Future Directions in Research

Sustainability and Conservation:

Given the limited availability of natural sources of taxanes, research is increasingly focused on sustainable extraction methods and synthetic biology approaches to produce this compound. This includes exploring plant cell cultures for sustainable production systems that can meet the growing demand without depleting natural resources .

Innovative Therapeutics:

The ongoing exploration of this compound's derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Investigating its interactions with other cellular components could unveil novel mechanisms that enhance its anticancer activities or expand its therapeutic applications .

Comparison with Similar Compounds

Structural Features

The structural distinctions between 9-dihydro-13-acetyl baccatin III and related taxanes are summarized below:

| Compound | Key Structural Features |

|---|---|

| This compound | 9,10-dihydro saturation; acetyl group at C13; hydroxyl groups at C1, C7, and C10 |

| Baccatin III | Unsaturated 9,10 bond; hydroxyl group at C13; acetyl group at C10 |

| 10-Deacetylbaccatin III (10-DAB) | Hydroxyl groups at C10 and C13; lacks acetyl groups at C10 and C13 |

| Paclitaxel | β-phenylalanoyl side chain at C13; acetyl group at C10 |

| Cephalomannine | Hexanoyl side chain at C13 instead of β-phenylalanoyl; structurally similar to paclitaxel |

Natural Sources and Production Yields

- Baccatin III : Extracted from Taxus species and hazelnut husk (Corylus avellana), with yields up to 923.64 µg/kg in certain Turkish hazelnut extracts . In cell cultures, the DKW basal medium optimizes its production (e.g., 12.5 mg/L in Taxus baccata) .

- 10-DAB : Abundant in Taxus cell cultures, with yields exceeding 15 mg/L in DKW medium .

Preparation Methods

Plant Material Selection and Harvesting

9-DHB is predominantly extracted from the needles of Taxus canadensis (Canadian yew), which contains 5–10 times higher concentrations of 9-DHB compared to other Taxus species. Harvesting involves seasonal collection of young needles, as 9-DHB content peaks during late spring.

Solvent-Based Extraction Protocol

The extraction process follows a multi-step solvent partitioning workflow:

-

Defatting : Fresh or dried needles are macerated and treated with hexane or heptane to remove lipids and chlorophyll.

-

Primary Extraction : Defatted material is extracted with methanol or acetone, followed by partitioning with methylene chloride (CH₂Cl₂) or ethyl acetate (EtOAc).

-

Purification : The CH₂Cl₂/EtOAc layer undergoes planet coil countercurrent chromatography (PCCC) using a hexane/MeOH/H₂O solvent system (5:4:1 v/v) to isolate 9-DHB.

Table 1: Extraction Efficiency from Taxus canadensis

| Step | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Defatting | Hexane | 98% lipids removed | – |

| Primary Extraction | MeOH/CH₂Cl₂ | 0.8–1.2 | 60–70 |

| PCCC Purification | Hexane/MeOH/H₂O | 0.5–0.7 | 95–99 |

This method avoids costly HPLC steps, making it industrially viable.

Semi-Synthetic Preparation from Taxane Precursors

Oxidation of 9-Dihydro-13-Acetylbaccatin III

The semi-synthesis of 9-DHB often begins with the oxidation of 9-dihydro-13-acetylbaccatin III (9-DHAB), a structurally similar taxane abundant in Taxus canadensis. Key reactions include:

C-9 Hydroxyl Oxidation

Selective Deprotection at C-13

Table 2: Semi-Synthetic Reaction Optimization

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| C-9 Oxidation | TPAP/NMO | 25°C | 2 h | 80–95 |

| C-13 Deprotection | LiOH/MeOH | 0°C | 30 min | 90–95 |

Protection-Deprotection Strategies

To enhance selectivity, the C-7 hydroxyl group is often protected during synthesis:

-

Protection : Triethylsilyl chloride (TESCl, 1.2 eq) with N,N-diisopropylethylamine (DIPEA, 2 eq) in CH₂Cl₂.

-

Deprotection : Tetrabutylammonium fluoride (TBAF, 1.5 eq) in THF.

Biotechnological Production via Cell Cultures

Cell Suspension Cultures

Taxus canadensis cell cultures produce 9-DHB when elicited with 100 µM methyl jasmonate. Key parameters:

Enzymatic Acetylation

The biosynthetic pathway involves two acetyltransferases:

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for 9-DHB Production

| Parameter | Natural Extraction | Semi-Synthesis | Biotechnological |

|---|---|---|---|

| Scalability | High (kg-scale) | Moderate (100 g-scale) | Low (mg–g scale) |

| Cost | $120–150/g | $200–300/g | $500–800/g |

| Purity | 95–99% | 98–99.5% | 85–90% |

| Environmental Impact | Moderate (solvent use) | High (toxic reagents) | Low (sustainable) |

Q & A

Q. What documentation standards ensure reproducibility in baccatin III-related research?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Report instrument parameters (e.g., LC-MS collision energy, NMR pulse sequences).

- Raw Data Deposition : Upload spectra to repositories like MetaboLights or ChEMBL.

- Protocol Pre-registration : Share step-by-step synthesis protocols on platforms like Protocol.io to reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.